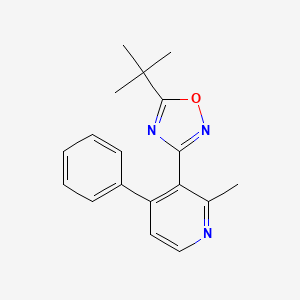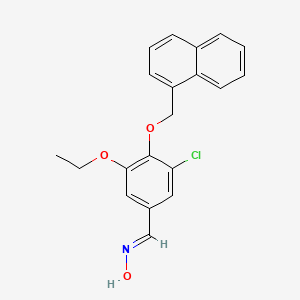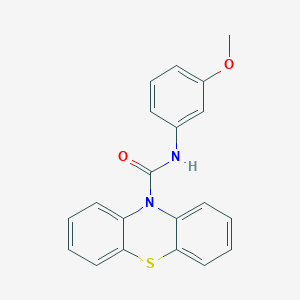
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-phenylpyridine
Descripción general
Descripción
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-phenylpyridine, also known as TPOP, is a compound that has gained significant interest in the scientific research community due to its unique chemical properties. TPOP is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring, which gives it a distinct molecular structure.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research on compounds related to 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-phenylpyridine demonstrates significant potential in antitumor applications. For instance, certain 1,2,4-oxadiazole natural product analogs have shown promising antitumor activity against a panel of cell lines in vitro. Compounds synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline showed potent antitumor properties, with mean IC50 values indicating their effectiveness in inhibiting tumor cell proliferation (Maftei et al., 2013). Additionally, novel derivatives of 1,2,4-oxadiazole and trifluoromethylpyridine, related to natural products, were investigated for their antitumor activity, revealing significant potency in some compounds (Maftei et al., 2016).
Photoluminescence and Computational Studies
Studies on rhenium(I) diimine complexes with [1,3,4]oxadiazole substituted 2,2′-bipyridine ligands, including tert-butyl-phenyl-[1,3,4]oxadiazole derivatives, revealed significant insights into their photoluminescence properties. These compounds exhibit efficient photoluminescent emission and have potential applications in materials science (Li et al., 2013).
Antibacterial and Anthelmintic Activity
Certain 1,2,4-oxadiazol derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, have been synthesized and tested for their potential antibacterial and anthelmintic activities. Although the results showed moderate activity, these findings contribute to the understanding of the biological properties of 1,2,4-oxadiazol derivatives (Sanjeevarayappa et al., 2015).
Antioxidant Activity
Research on 2,5-Di-substituted 1,3,4-Oxadiazoles bearing 2,6-Di-tert-butylphenol moietieshas demonstrated the potential of these compounds in antioxidant applications. For instance, several new 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols showed significant free-radical scavenging ability in assays, indicating their effectiveness as antioxidants (Shakir et al., 2014).
Aggregation-Induced Phosphorescent Emission
Studies on cationic iridium(III) complexes, including those with 1,3,4-oxadiazole derivatives, have shown unique aggregation-induced phosphorescent emission (AIPE) properties. This phenomenon, observed in cationic iridium(III) complexes, is significant for potential applications in light-emitting electrochemical cells (LECs) and organic vapor sensing (Shan et al., 2011).
Applications in Organic Light-Emitting Diodes
Compounds related to this compound have been studied for their use in organic light-emitting diodes (OLEDs). For instance, research on pyridine- and oxadiazole-containing materials, such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine, has contributed to the development of more efficient OLEDs (Wang et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
5-tert-butyl-3-(2-methyl-4-phenylpyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-15(16-20-17(22-21-16)18(2,3)4)14(10-11-19-12)13-8-6-5-7-9-13/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUQPAZUSZLDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C2=NOC(=N2)C(C)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)
![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)
![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523143.png)
![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)
![3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)
![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)
![9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5523188.png)
![2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5523199.png)
![4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)
![N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5523221.png)
